N-[2-(Adamantan-1-YL)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-YL]acetamide
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Overview
Description
N-[2-(Adamantan-1-YL)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-YL]acetamide is a complex organic compound that features an adamantane moiety, a pyrrolidine ring, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Adamantan-1-YL)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-YL]acetamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the process. Additionally, purification techniques like crystallization and chromatography are employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Adamantan-1-YL)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the propoxyphenyl group.
Substitution: Halogenation or other substitution reactions can occur at specific positions on the aromatic ring or the adamantane structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while reduction of the pyrrolidine ring can produce various substituted pyrrolidines.
Scientific Research Applications
N-[2-(Adamantan-1-YL)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-YL]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Its unique properties may lead to the development of new pharmaceuticals, particularly in areas like antiviral and anticancer research.
Mechanism of Action
The mechanism by which N-[2-(Adamantan-1-YL)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-YL]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s adamantane moiety is known for its ability to enhance binding affinity and selectivity, while the pyrrolidine ring can modulate the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: This compound shares the adamantane moiety and has similar synthetic routes.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another amide derivative with potential pharmaceutical applications.
Uniqueness
N-[2-(Adamantan-1-YL)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-YL]acetamide stands out due to its combination of an adamantane core, a pyrrolidine ring, and a propoxyphenyl group. This unique structure provides a balance of stability, reactivity, and functional diversity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C27H36N2O4 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C27H36N2O4/c1-3-10-33-23-6-4-22(5-7-23)29-25(31)14-24(26(29)32)28(18(2)30)9-8-27-15-19-11-20(16-27)13-21(12-19)17-27/h4-7,19-21,24H,3,8-17H2,1-2H3 |
InChI Key |
DCXDFOCNNNRCPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC34CC5CC(C3)CC(C5)C4)C(=O)C |
Origin of Product |
United States |
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